molecular formula C10H13IO2 B14056365 1,5-Dimethoxy-2-ethyl-3-iodobenzene

1,5-Dimethoxy-2-ethyl-3-iodobenzene

Cat. No.: B14056365
M. Wt: 292.11 g/mol
InChI Key: BDLOUUHSZGREAK-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-ethyl-3-iodobenzene is an organic compound with the molecular formula C10H13IO2 and a molecular weight of 292.11 g/mol It is a derivative of benzene, featuring methoxy, ethyl, and iodine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-2-ethyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity . Specific conditions and reagents for the synthesis of this compound include:

    Starting Materials: 1,5-Dimethoxybenzene, ethyl iodide

    Catalysts: Lewis acids such as aluminum chloride (AlCl3)

    Solvents: Non-polar solvents like dichloromethane (CH2Cl2)

    Reaction Conditions: Typically carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-ethyl-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Formation of 1,5-Dimethoxy-2-ethylbenzene.

    Oxidation: Formation of 1,5-Dimethoxy-2-ethylbenzoquinone.

    Reduction: Formation of 1,5-Dimethoxy-2-ethylbenzene.

Scientific Research Applications

1,5-Dimethoxy-2-ethyl-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-2-ethyl-3-iodobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The iodine substituent can be replaced by nucleophiles, leading to the formation of new compounds with different biological or chemical properties . The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethoxy-2-ethyl-3-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both methoxy and iodine groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

2-ethyl-1-iodo-3,5-dimethoxybenzene

InChI

InChI=1S/C10H13IO2/c1-4-8-9(11)5-7(12-2)6-10(8)13-3/h5-6H,4H2,1-3H3

InChI Key

BDLOUUHSZGREAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1I)OC)OC

Origin of Product

United States

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